molecular formula C8H10O4 B14340774 2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine CAS No. 93523-57-0

2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine

Cat. No.: B14340774
CAS No.: 93523-57-0
M. Wt: 170.16 g/mol
InChI Key: LWHGMTJTHROFIQ-UHFFFAOYSA-N
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Description

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.

Industrial Production Methods

In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.

    Substitution: The dioxine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.

Scientific Research Applications

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
  • 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine

Uniqueness

2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93523-57-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine

InChI

InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2

InChI Key

LWHGMTJTHROFIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=COCO1)C2=COCOC2

Origin of Product

United States

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